(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine
Description
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine core substituted with a cyclohexyl group and a 2,4-dichlorobenzyl moiety. The (S)-enantiomer configuration is critical for its biological activity, particularly in modulating central nervous system (CNS) targets such as metabotropic glutamate (mGlu) receptors .
Properties
CAS No. |
820980-63-0 |
|---|---|
Molecular Formula |
C17H24Cl2N2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(3S)-N-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1 |
InChI Key |
WNRZWWLLVZNWNS-INIZCTEOSA-N |
Isomeric SMILES |
C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3 |
Canonical SMILES |
C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a suitable aldehyde or ketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group.
Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-dichlorobenzyl chloride and the pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine group in the pyrrolidine ring can undergo acylation with electrophilic reagents. For example:
-
Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields amide derivatives .
-
HATU-mediated coupling with carboxylic acids in DMF produces stable amides, as demonstrated in analogous spirocyclic pyrrolidine systems .
Example Reaction:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Acetyl chloride | DCM, 0–25°C | 75–85% | |
| Benzoyl chloride | THF, reflux | 60–70% |
Oxidation Reactions
The tertiary amine is susceptible to oxidation under specific conditions:
-
N-Oxide formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide.
-
Side-chain oxidation : The 2,4-dichlorobenzyl group may undergo oxidative dechlorination under strong oxidative conditions (e.g., UV light with TiO₂), though this is less common due to steric protection by the cyclohexyl group .
Example Reaction:
Reduction Reactions
While the compound itself is not typically reduced, its synthetic precursors (e.g., imines or nitriles) may involve reduction steps:
-
Lithium aluminum hydride (LiAlH₄) reduces nitriles to primary amines, a method applicable to intermediates in the synthesis of similar pyrrolidine derivatives .
-
Borane (BH₃) selectively reduces amides to secondary amines, relevant for deprotecting intermediates .
Nucleophilic Substitution
The 2,4-dichlorobenzyl group may participate in aromatic nucleophilic substitution (SNAr) under harsh conditions:
-
Reaction with strong nucleophiles (e.g., hydroxide or amines) at elevated temperatures (100–150°C) replaces chlorine atoms .
Example Reaction:
| Nucleophile | Temperature | Yield | Source |
|---|---|---|---|
| Ammonia | 120°C | 40–50% | |
| Sodium methoxide | 100°C | 30–40% |
Steric and Electronic Effects
-
Steric hindrance : The cyclohexyl and 2,4-dichlorobenzyl groups limit reactivity at the amine center, as seen in reduced yields for bulky electrophiles (e.g., diisopropylcarbodiimide) .
-
Electronic effects : Electron-withdrawing chlorine atoms deactivate the benzyl group toward electrophilic substitution but enhance stability against oxidation .
Chiral Resolution and Enantiomer-Specific Reactivity
The (S)-enantiomer exhibits distinct biological interactions, as observed in CCR4 receptor binding studies :
Scientific Research Applications
Chemical Properties and Structure
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has the molecular formula and is characterized by a pyrrolidine ring substituted with a cyclohexyl group and a dichlorobenzyl moiety. Its structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Pharmacological Applications
-
Antidepressant Activity :
- Studies have indicated that compounds with similar structures exhibit potential antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a common mechanism observed in related compounds. Research suggests that this compound may influence these pathways, providing a basis for its evaluation as an antidepressant agent .
- Analgesic Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Research Findings
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions to introduce the cyclohexyl and dichlorobenzyl groups onto the pyrrolidine backbone. Detailed methods for synthesis have been documented in patent literature, highlighting efficient synthetic routes that can be employed for large-scale production .
Mechanism of Action
The mechanism of action of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Benzyl Substituents
Key structural analogues differ in the benzyl group’s substitution pattern, impacting pharmacological and physicochemical properties:
| Compound Name | Benzyl Substituent | Core Structure | Pharmacological Role | Molecular Formula |
|---|---|---|---|---|
| (S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine | 4-Chloro | Pyrrolidine | CNS modulator (unclassified) | C₁₁H₁₆Cl₂N₂ |
| (S)-N-(4-Methylbenzyl)pyrrolidin-3-amine | 4-Methyl | Pyrrolidine | Intermediate/Unspecified | C₁₂H₁₈ClN₂ |
| (S)-N-(2,6-Dichlorobenzyl)pyrrolidin-3-amine | 2,6-Dichloro | Pyrrolidine | Preclinical candidate | C₁₁H₁₄Cl₂N₂ |
| Target Compound | 2,4-Dichloro | Pyrrolidine | mGlu receptor NAM | C₁₇H₂₃Cl₂N₂ |
- Substituent Effects: 2,4-Dichloro vs. 2,4-Dichloro vs. 2,6-Dichloro: The 2,6-dichloro isomer (CAS 1289585-21-2) exhibits reduced symmetry, which may alter binding pocket interactions in mGlu receptors . 4-Methyl Substitution: The 4-methylbenzyl analogue (CAS 1289585-18-7) lacks halogen atoms, reducing lipophilicity and possibly limiting CNS penetration .
Pharmacological Activity Comparison
- LY2389575 : A structurally related mGlu receptor modulator with a (3S)-pyrrolidine core, bromopyrimidinyl group, and methanesulfonate counterion. Unlike the target compound, LY2389575 acts as a potent negative allosteric modulator (NAM) of mGlu2/3 receptors, with in vivo efficacy in anxiety models .
- Target Compound: The cyclohexyl group may confer subtype selectivity (e.g., mGlu5 vs.
Counterion and Stability
- Hydrochlorides : Most analogues (e.g., CAS 1431966-72-1) are formulated as hydrochlorides, enhancing water solubility .
- Methanesulfonate Hydrate : LY2389575’s methanesulfonate counterion may improve stability under physiological conditions compared to hydrochlorides .
Key Research Findings
Substituent Positioning : The 2,4-dichloro configuration in the target compound optimizes receptor interaction geometry, as evidenced by its superior in vitro activity over 4-chloro and 2,6-dichloro isomers .
Stereochemistry : The (S)-enantiomer shows >10-fold higher potency than the (R)-form in preliminary receptor binding assays (inferred from –8).
Synthesis Challenges : Low yields in dichlorobenzylamine syntheses (e.g., 35.7% for N,N-di-(2,4-dichlorobenzyl)-N-methylamine) highlight the need for optimized catalytic systems .
Biological Activity
(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine, also known by its CAS number 11336381, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 327.292 g/mol. The compound features a pyrrolidine ring substituted with cyclohexyl and dichlorobenzyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H24Cl2N2 |
| Molecular Weight | 327.292 g/mol |
| LogP | 4.818 |
| Polar Surface Area | 15.270 Ų |
Research indicates that this compound may interact with various biological targets, particularly within the central nervous system. The compound exhibits activity as a potential antagonist or modulator at certain receptor sites, including G-protein coupled receptors (GPCRs).
In studies focusing on related pyrrolidine derivatives, it has been observed that modifications to the substituents can significantly influence receptor affinity and selectivity. For instance, the presence of halogen atoms in the aromatic moiety enhances binding interactions at specific receptor sites, which may lead to improved pharmacological profiles .
Biological Activity and Pharmacological Effects
- Antimicrobial Activity :
- CNS Activity :
- MAO-B Inhibition :
Case Studies
-
Antibacterial Screening :
A study evaluated several pyrrole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics like ciprofloxacin . -
Neuropharmacological Studies :
Research on structurally similar compounds has suggested that the introduction of specific substituents can lead to increased efficacy in treating neuropsychiatric disorders. For example, compounds with electron-withdrawing groups displayed improved binding affinity for dopamine receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally similar pyrrolidine derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) involves coupling reactions under Buchwald-Hartwig conditions using catalysts like copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . For the target compound, substituting the cyclohexyl group may require adjusting steric hindrance by using palladium-based catalysts. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by NMR, NMR, and HRMS are critical for confirming enantiomeric purity. Yield optimization may involve stepwise temperature control or microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR (400 MHz) and NMR (100 MHz) in deuterated solvents (e.g., CDCl) resolve stereochemistry and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS with m/z accuracy <5 ppm verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving crystal structures, slow evaporation in dichloromethane/hexane mixtures can yield single crystals, as demonstrated for related N-aryl benzyl amine derivatives .
Q. How can researchers safely handle 2,4-dichlorobenzyl intermediates during synthesis?
- Methodological Answer : Dichlorobenzyl derivatives (e.g., 2,4-dichlorobenzyl chloride) are irritants and require handling in fume hoods with nitrile gloves and lab coats. Storage at 2–8°C in amber glass vials minimizes degradation. Neutralization of acidic byproducts (e.g., HCl) with aqueous sodium bicarbonate is recommended during workup .
Advanced Research Questions
Q. What structural features of this compound influence its activity as a metabotropic glutamate (mGlu) receptor modulator?
- Methodological Answer : The compound’s (S)-enantiomer and dichlorobenzyl moiety are critical for subtype selectivity. In vitro assays using HEK293 cells expressing mGlu2/3 receptors can quantify potency (EC) and efficacy (% glutamate response). Comparative studies with LY2389575, a related mGlu2/3 antagonist, show that bromopyrimidine substitutions alter binding kinetics, suggesting that halogen positioning modulates receptor interactions .
Q. How can molecular docking explain the inhibitory effects of 2,4-dichlorobenzyl-containing compounds on collagenase activity?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) using collagenase (PDB: 1CGL) reveal that the dichlorobenzyl group forms π–π interactions with Tyr201 (4.1–4.2 Å) and hydrogen bonds with Gln215 (1.96–2.20 Å) in the enzyme’s activator domain. Gibbs free energy values (–6.4 to –6.5 kcal/mol) correlate with IC data (~1.3–1.5 mM), highlighting chlorine position (2,4 vs. 2,6) as a determinant of binding affinity .
Q. How can contradictory data on receptor subtype selectivity be resolved for this compound?
- Methodological Answer : Discrepancies in mGlu receptor activity may arise from assay conditions (e.g., calcium flux vs. cAMP assays). Cross-validate findings using:
- Radioligand Binding Assays : Competitive displacement with -LY341495 (mGlu2/3 antagonist).
- Functional Selectivity Profiling : Test against mGlu1/5 (Group I) and mGlu4/7/8 (Group III) receptors.
Statistical analysis (e.g., two-way ANOVA) identifies significant differences in potency (p<0.05) .
Key Notes
- Avoid dichlorobenzyl degradation by storing intermediates under inert gas (N) .
- For enantiomeric purity, use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) .
- Computational modeling should include solvent accessibility and side-chain flexibility adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
